molecular formula C13H12FNO4 B2473412 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 25063-54-1

5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2473412
CAS No.: 25063-54-1
M. Wt: 265.24
InChI Key: OSEZEAKECQZFAJ-UHFFFAOYSA-N
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Description

5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione is a compound that belongs to the class of acyl Meldrum’s acid derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of Meldrum’s acid with 3-fluoroaniline under specific conditions. The reaction is often carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction proceeds through a condensation mechanism, forming the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitrating agents or halogenating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, influencing biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in 5-{[(3-Fluorophenyl)amino]methylidene}-2,2-dimethyl-1,3-dioxane-4,6-dione imparts unique chemical properties, such as increased stability and potential biological activity. This makes it distinct from other similar compounds and valuable for specific applications.

Properties

IUPAC Name

5-[(3-fluoroanilino)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO4/c1-13(2)18-11(16)10(12(17)19-13)7-15-9-5-3-4-8(14)6-9/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSEZEAKECQZFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CNC2=CC(=CC=C2)F)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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